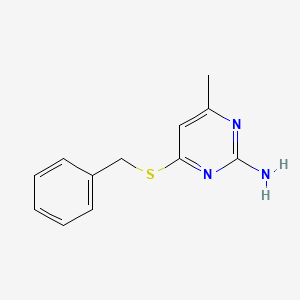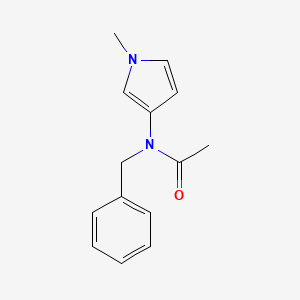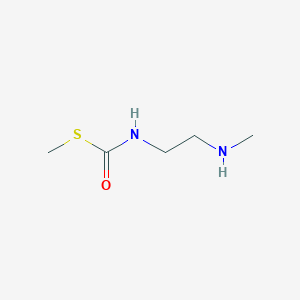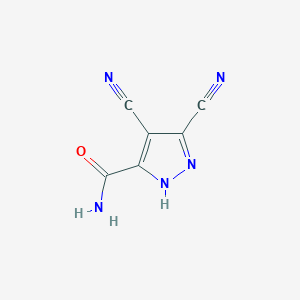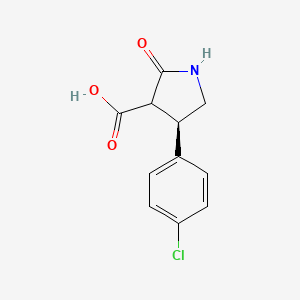![molecular formula C14H24N4 B15213963 3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine CAS No. 585520-40-7](/img/structure/B15213963.png)
3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine: is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a piperidine ring and a pyrazoloazepine framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study its effects on various biological systems. It can serve as a tool to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against specific diseases or conditions, such as neurological disorders or cancer.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
3-Methoxyphenylboronic acid: Used in organic synthesis and as a reagent in various chemical reactions.
tert-Butyl carbamate: Utilized in the protection of amines during organic synthesis.
Uniqueness: 3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is unique due to its combined piperidine and pyrazoloazepine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
585520-40-7 |
|---|---|
Fórmula molecular |
C14H24N4 |
Peso molecular |
248.37 g/mol |
Nombre IUPAC |
3-(1-ethylpiperidin-2-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-2-18-10-6-4-8-12(18)13-11-7-3-5-9-15-14(11)17-16-13/h12H,2-10H2,1H3,(H2,15,16,17) |
Clave InChI |
PPFMAQHPXJMPBG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCCC1C2=C3CCCCNC3=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


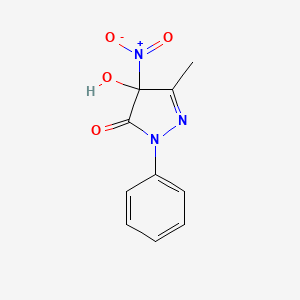

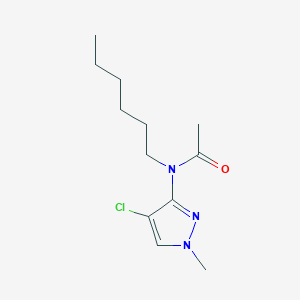

![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylicacid, 4-amino-1-methyl-](/img/structure/B15213898.png)
